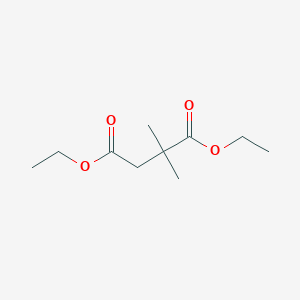

Diethyl 2,2-dimethylbutanedioate

Description

Diethyl 2,2-dimethylbutanedioate (CAS RN: 101419-75-4) is a branched ester derivative of 2,2-dimethylbutanedioic acid. Its structure features two ethyl ester groups attached to a central four-carbon chain with two methyl substituents at the second carbon position. This compound is identified by multiple synonyms, including 2,2-Dimethylbutanoate and Diethyl 2,2-dimethylbutanoate, and is referenced under Beilstein Registry Number MFCD00004200 .

Properties

CAS No. |

39155-16-3 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

diethyl 2,2-dimethylbutanedioate |

InChI |

InChI=1S/C10H18O4/c1-5-13-8(11)7-10(3,4)9(12)14-6-2/h5-7H2,1-4H3 |

InChI Key |

DODIKAULZAKDIN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C)(C)C(=O)OCC |

Canonical SMILES |

CCOC(=O)CC(C)(C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Gaps

Despite its confirmed identity via registry numbers (e.g., CAS 101419-75-4, MFCD00004200), specific experimental data for this compound—such as melting point, vapor pressure, or spectroscopic profiles—are absent in the provided evidence. Further studies are required to:

Quantify its physicochemical properties.

Explore its biodegradability and environmental impact relative to linear esters.

Validate applications in industrial or pharmaceutical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.